13,14-Dihydro-PGE1

Overview

Description

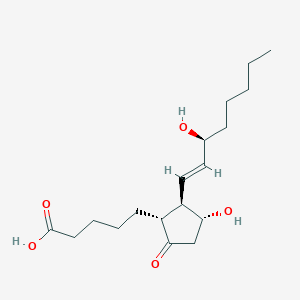

13,14-Dihydro-Prostaglandin E1 is a synthetic derivative of Prostaglandin E1. It belongs to the class of compounds known as prostanoids, which include prostaglandins, prostacyclins, and thromboxanes. Prostanoids are a subclass of eicosanoids, which are lipid mediators derived from fatty acids. 13,14-Dihydro-Prostaglandin E1 is known for its potent biological activities, including inhibition of platelet aggregation and vasodilation .

Mechanism of Action

Target of Action

13,14-Dihydro-PGE1, also known as PGE0, is a biologically active metabolite of Prostaglandin E1 (PGE1) . Its primary targets are human platelets and neutrophils . It plays a significant role in regulating platelet activity and has an inhibitory effect on smooth muscle cell activity .

Mode of Action

This compound interacts with its targets by inhibiting ADP-induced platelet aggregation . It is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 . Additionally, it has been shown to activate adenylate cyclase in NCB-20 hybrid cells .

Biochemical Pathways

As a prostanoid, this compound is part of the eicosanoid class of lipid mediators . It affects the biochemical pathways related to platelet aggregation and smooth muscle cell activity . The downstream effects include the reduction of specific organelles in favor of the unspecific ones, increased mitotic and proliferative activity, and enhanced extracellular matrix production .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism and bioavailability. It has been detected in humans following the administration of PGE1 . Despite its rapid metabolization when given intravenously, it remains biologically active . This is because the pharmacodynamic spectrum of this compound closely resembles that of PGE1 .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of platelet aggregation and smooth muscle cell activity . It also demonstrates antimitotic activity . Furthermore, it has been shown to affect vascular wall lipid metabolism by decreasing low-density lipoprotein influx into the aortic wall .

Biochemical Analysis

Biochemical Properties

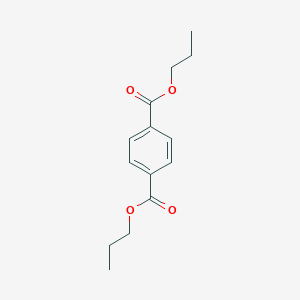

13,14-Dihydro-PGE1 has been found to inhibit ADP-induced platelet aggregation in human PRP and washed platelets . It is a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1 . It has a molecular weight of 356.50 and a molecular formula of C20H36O5 .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It has been shown to increase low-density lipoprotein receptors and improve arterial wall lipid metabolism . It also inhibits ADP-induced platelet aggregation in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. It inhibits ADP-induced platelet aggregation, which suggests that it interacts with the ADP receptors on platelets . It also increases low-density lipoprotein receptors, suggesting an interaction with these receptors as well .

Temporal Effects in Laboratory Settings

It has been suggested that the efficacy of PGE1, from which this compound is derived, may be explained by the biological activity of this compound despite its rapid metabolization when given intravenously .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown that PGE1, from which this compound is derived, induces arterial thromboresistance in experimental animals .

Metabolic Pathways

This compound is a metabolite of PGE1, suggesting that it is involved in the metabolic pathways of prostaglandins

Subcellular Localization

Given its role in inhibiting platelet aggregation and increasing low-density lipoprotein receptors, it is likely to be found in the plasma membrane where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-Prostaglandin E1 involves the hydrogenation of Prostaglandin E1. The process typically includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at controlled temperatures and pressures. The reaction conditions must be carefully monitored to ensure the selective reduction of the 13,14-double bond without affecting other functional groups .

Industrial Production Methods: Industrial production of 13,14-Dihydro-Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to obtain the desired product with high purity and yield. The scalability of the process is crucial for its commercial viability .

Chemical Reactions Analysis

Types of Reactions: 13,14-Dihydro-Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 15-keto derivatives.

Reduction: Further reduction can lead to the formation of fully saturated prostaglandin derivatives.

Substitution: Functional group substitutions can occur at various positions on the prostanoid structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: 15-keto-13,14-Dihydro-Prostaglandin E1.

Reduction: Fully saturated prostaglandin derivatives.

Substitution: Various substituted prostaglandin analogs.

Scientific Research Applications

13,14-Dihydro-Prostaglandin E1 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of prostanoid chemistry and synthesis.

Biology: Investigated for its role in cellular signaling and regulation of inflammatory responses.

Medicine: Explored for its therapeutic potential in treating conditions such as peripheral arterial occlusive disease, where it acts as a vasodilator and inhibitor of platelet aggregation

Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories.

Comparison with Similar Compounds

Prostaglandin E1 (PGE1): The parent compound from which 13,14-Dihydro-Prostaglandin E1 is derived. It shares similar biological activities but differs in its metabolic stability and potency.

15-keto-13,14-Dihydro-Prostaglandin E1: An oxidized derivative with distinct biological properties.

Prostaglandin E2 (PGE2): Another prostanoid with similar vasodilatory and anti-inflammatory effects but different receptor affinities and metabolic pathways

Uniqueness: 13,14-Dihydro-Prostaglandin E1 is unique in its enhanced metabolic stability compared to Prostaglandin E1, making it a more potent and longer-lasting inhibitor of platelet aggregation and vasodilator. Its specific structural modifications confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name |

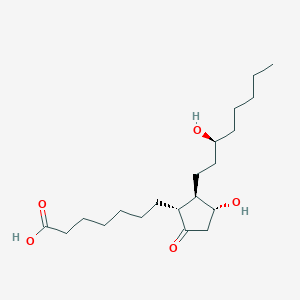

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOINJQWXDTOSF-DODZYUBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317965 | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19313-28-1 | |

| Record name | Dihydro-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19313-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin E0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 13,14-Dihydro PGE1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 13,14-Dihydro-PGE1 exert its biological effects?

A: this compound, similar to its parent compound PGE1, primarily acts by binding to specific Prostaglandin E receptors (mainly EP2 and EP4 subtypes) on the surface of various cell types [, ]. This binding triggers a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels [, , ]. Elevated cAMP levels then mediate a variety of downstream effects, including inhibition of platelet and neutrophil activation [, ], relaxation of vascular smooth muscle cells [, ], and modulation of lipid metabolism [].

Q2: What are the key differences in the vascular actions of this compound compared to PGE1?

A: While both compounds demonstrate vasorelaxant properties, this compound exhibits stronger contractile effects and weaker relaxation compared to PGE1 at similar molar concentrations []. This suggests subtle differences in their interactions with vascular Prostaglandin E receptors or downstream signaling pathways.

Q3: Can this compound influence the development of arterial plaque?

A: Research indicates that this compound, like PGE1, may play a role in reducing arterial plaque formation [, ]. Studies show that it can increase Low-Density Lipoprotein (LDL) receptor activity in the liver, leading to enhanced uptake of LDL from the bloodstream []. This increased LDL clearance, combined with potential inhibitory effects on smooth muscle cell proliferation and extracellular matrix production [, ], suggests a beneficial role in modulating arterial wall lipid metabolism and potentially limiting plaque development.

Q4: What is the molecular formula and weight of this compound?

A4: While the research papers provided don't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure as a derivative of PGE1. Further investigation into chemical databases or literature focusing on prostaglandin structures would be necessary for confirmation.

Q5: Is there spectroscopic data available for this compound?

A5: The provided research papers focus on the biological activity and metabolic pathways of this compound and don't include spectroscopic characterization data. Dedicated studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Infrared (IR) spectroscopy would be required to establish this information.

Q6: How stable is this compound in human plasma?

A: this compound demonstrates similar degradation kinetics to PGE1 in human plasma at physiological temperature (37°C), with a half-life of several hours []. This suggests relatively good stability in the circulatory system, allowing for sufficient time for biological activity.

Q7: What analytical techniques are employed to study this compound?

A: Researchers utilize a combination of techniques to quantify and analyze this compound. These include High-Performance Liquid Chromatography (HPLC) for separation and purification [], Radioimmunoassay (RIA) for sensitive quantification [], and Gas Chromatography-Mass Spectrometry (GC-MS) for precise identification and measurement of plasma concentrations [].

Q8: What is known about the pharmacokinetics of this compound following PGE1 administration?

A: During intravenous PGE1 infusion, this compound is generated as a metabolite [, , ]. Studies in humans demonstrate that increasing PGE1 doses lead to a dose-dependent increase in plasma levels of 15-keto-13,14-dihydro-PGE1, the immediate precursor of this compound []. This suggests a potential for increased this compound formation with higher PGE1 doses.

Q9: Are there differences in the formation of this compound between adults and newborns during PGE1 infusion?

A: Research confirms the formation of this compound in newborns receiving intravenous PGE1, demonstrating that this metabolic pathway is active in neonates []. The clinical significance of this finding, particularly in the context of PGE1 treatment for ductus arteriosus-dependent congenital heart disease, warrants further investigation.

Q10: What in vitro models are used to study the effects of this compound?

A: Researchers utilize various in vitro models, including isolated human platelets and neutrophils, to investigate the inhibitory effects of this compound on cell activation [, ]. Additionally, studies employ isolated vessel preparations from different species to assess its effects on vascular tone [].

Q11: Are there any animal models used to study the effects of this compound?

A: Rabbit models are commonly employed to study the in vivo effects of this compound. Researchers have used these models to investigate its impact on LDL receptor activity, arterial wall lipid metabolism, and mitotic activity in the arterial wall [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)